![molecular formula C11H11F3N2O B063137 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 175135-15-6](/img/structure/B63137.png)
3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol, commonly referred to as TFMB, is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic, aromatic compound that contains a benzimidazole ring with a trifluoromethyl substituent. This compound has been studied for its potential applications in organic synthesis and pharmaceuticals, as well as for its biological activity.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Researchers have synthesized and modified 2-trifluoromethyl-1H-benzimidazole by alkylating it with different agents. For instance, alkylation with 4-bromobutyl acetate yielded 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butyl acetate, which demonstrated moderate tuberculostatic activity. The alkylation process also generated 1-chloro-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-propan-2-ol and 1-(oxiran-2-ylmethyl)-2-trifluoromethyl-1H-benzimidazole as part of a new synthesis procedure for related compounds (Shchegol'kov et al., 2013).
Antifungal Applications
A series of compounds, including 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, were synthesized and evaluated for their antifungal activities. Specifically, compounds 6A and 6B showed notable antifungal activity, with compound 6A8 displaying significantly higher activity than lead compounds and positive-control drugs like Fluconazole and Itraconazole, particularly against Candida albicans and Candida krusei (Tang et al., 2013).
Antiviral Properties
Alkylated benzimidazole derivatives were synthesized and screened for their antiviral properties, including anti-HIV and anti-YFV (Yellow Fever Virus) activities. The substituent's nature—whether polar or non-polar—and its position on the benzimidazole moiety significantly influenced the antiviral properties of the compounds. Among these, a particular compound demonstrated excellent inhibitory properties against YFV with a noteworthy EC50 value (Srivastava et al., 2020).
Anticancer Agents
Benzimidazole compounds bearing oxadiazole and triazolo-thiadiazoles nuclei were designed, synthesized, and screened for their anticancer activities. In vitro anticancer activities were tested against a full panel of NCI 60 human cell lines, showing good to remarkable activity. A specific compound exhibited significant growth inhibition, particularly for non-small cell lung cancer cell lines (Husain et al., 2012).
pH Measurement in Biological Media
A series of 2-trifluoromethyl-1H-benzimidazoles were prepared and analyzed using 19F NMR spectroscopy. The analysis enabled the determination of pKa values for the compounds, identifying several as potential candidates for measuring pH in biological media. The study highlighted the influence of trifluoromethyl groups on the properties and potential applications of benzimidazole derivatives (Jones et al., 1996).
Wirkmechanismus
“3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol” acts as an allosteric inhibitor of DHPS . It engages a previously unknown binding site at the dimer interface of the enzyme. This inhibitor does not prevent substrate binding but rather exerts its effect at a later step in the catalytic cycle .
Zukünftige Richtungen
The discovery of “3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol” as an allosteric inhibitor of DHPS potentially provides a novel target site for the development of new antibiotics . This could be particularly valuable given the increasing resistance of bacterial strains to current antibiotics .
Eigenschaften
IUPAC Name |
3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-4-8-9(6-7)16-10(15-8)2-1-5-17/h3-4,6,17H,1-2,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMNTVCDKSRNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379377 |
Source


|
| Record name | 3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-15-6 |
Source


|
| Record name | 3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of studying the interaction between 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol and B. anthracis DHPS?
A1: Bacillus anthracis, the causative agent of anthrax, poses a significant threat to human health. Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it an attractive target for antibacterial drug development. Understanding how compounds like this compound interact with B. anthracis DHPS at a molecular level is essential for designing new and effective anthrax treatments. The study titled "Crystal structure of B. anthracis DHPS with compound 6: this compound" [] provides valuable structural insights into this interaction. This knowledge can contribute to the development of potent DHPS inhibitors with improved efficacy against B. anthracis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
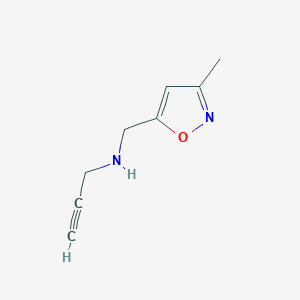
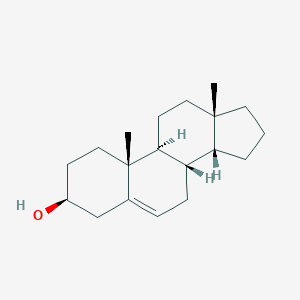

![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)

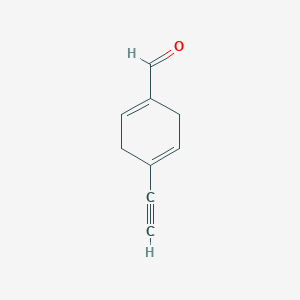
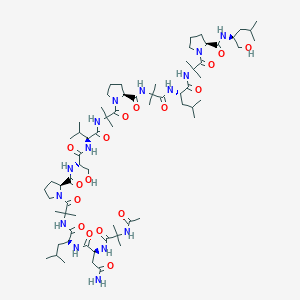

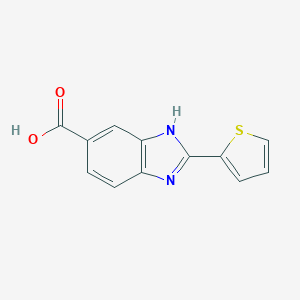


![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)

